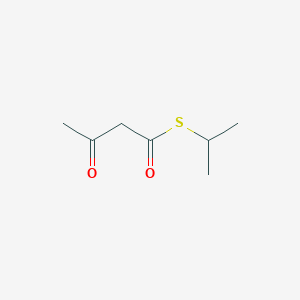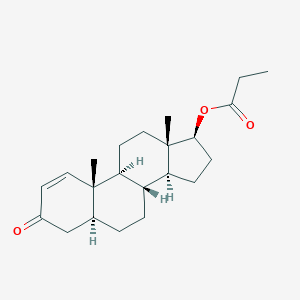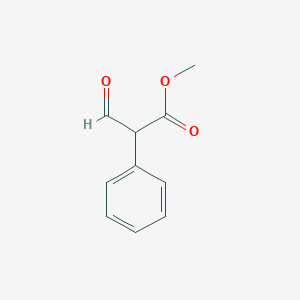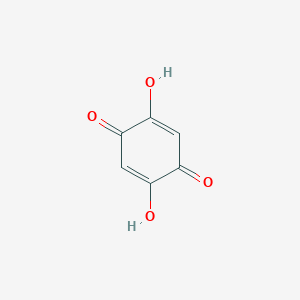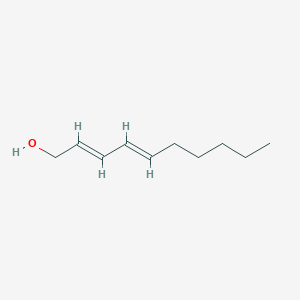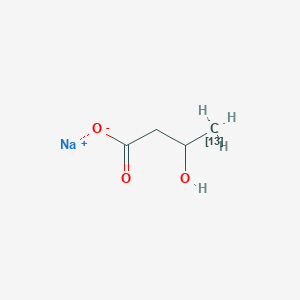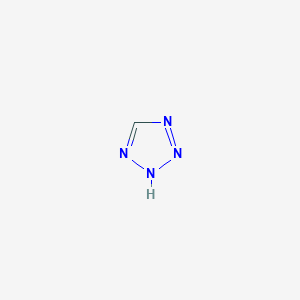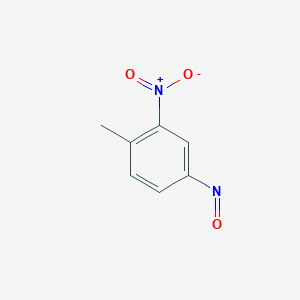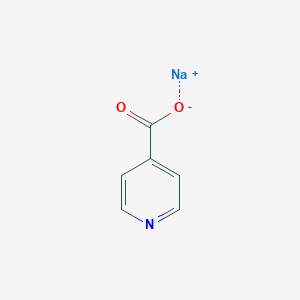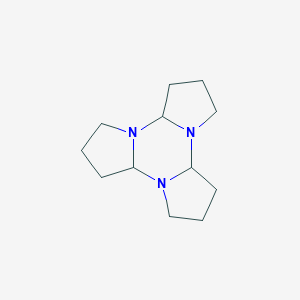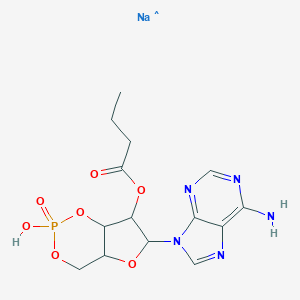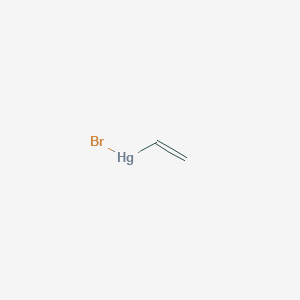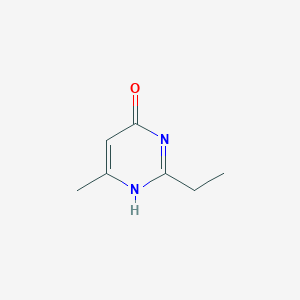
2-ethyl-6-methyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-6-methyl-1H-pyrimidin-4-one, also known as EMP, is a heterocyclic organic compound with a pyrimidine ring structure. EMP has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields.
科学研究应用
2-ethyl-6-methyl-1H-pyrimidin-4-one has been used extensively in scientific research due to its unique chemical properties and potential applications in various fields. 2-ethyl-6-methyl-1H-pyrimidin-4-one has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been used as a building block in the synthesis of other compounds, such as pyrimidine-based fluorescent dyes and pyrimidine-based ligands for metal ion sensing.
作用机制
The mechanism of action of 2-ethyl-6-methyl-1H-pyrimidin-4-one is not fully understood, but it is believed to act as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure and function, which can ultimately result in cell death. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division.
生化和生理效应
2-ethyl-6-methyl-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-ethyl-6-methyl-1H-pyrimidin-4-one can induce cell death in cancer cells, and can inhibit the growth of certain bacteria and fungi. 2-ethyl-6-methyl-1H-pyrimidin-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that 2-ethyl-6-methyl-1H-pyrimidin-4-one can improve cognitive function in animal models of Alzheimer's disease, and can reduce the symptoms of Parkinson's disease.
实验室实验的优点和局限性
2-ethyl-6-methyl-1H-pyrimidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high purity. 2-ethyl-6-methyl-1H-pyrimidin-4-one is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 2-ethyl-6-methyl-1H-pyrimidin-4-one in lab experiments. 2-ethyl-6-methyl-1H-pyrimidin-4-one has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 2-ethyl-6-methyl-1H-pyrimidin-4-one also has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for the study of 2-ethyl-6-methyl-1H-pyrimidin-4-one. One area of research could be the development of 2-ethyl-6-methyl-1H-pyrimidin-4-one-based drugs for the treatment of various diseases. Another area of research could be the synthesis of novel 2-ethyl-6-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as increased solubility or longer half-life. 2-ethyl-6-methyl-1H-pyrimidin-4-one could also be used as a building block in the synthesis of other compounds with potential applications in various fields, such as materials science or nanotechnology. Overall, 2-ethyl-6-methyl-1H-pyrimidin-4-one has a wide range of potential applications, and further research is needed to fully explore its potential.
合成方法
2-ethyl-6-methyl-1H-pyrimidin-4-one can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate and guanidine hydrochloride, the reaction of ethyl acetoacetate and urea, and the reaction of 2-amino-5-methylpyrimidine and ethyl acetoacetate. The most commonly used method is the reaction of ethyl acetoacetate and guanidine hydrochloride, which involves the addition of guanidine hydrochloride to a solution of ethyl acetoacetate in ethanol. The resulting mixture is then heated under reflux for several hours, followed by cooling and filtration to obtain 2-ethyl-6-methyl-1H-pyrimidin-4-one crystals.
属性
IUPAC Name |
2-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-8-5(2)4-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXCUPXRGWZPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-6-methyl-1H-pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

